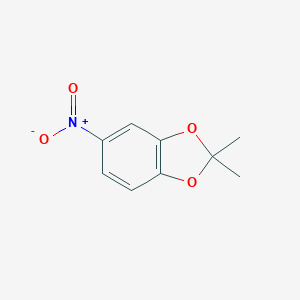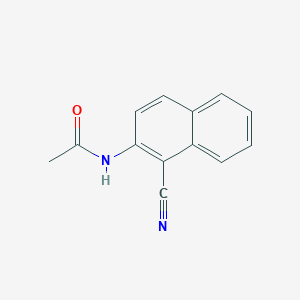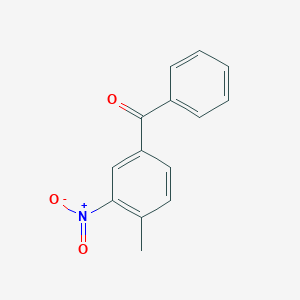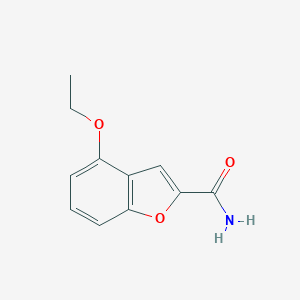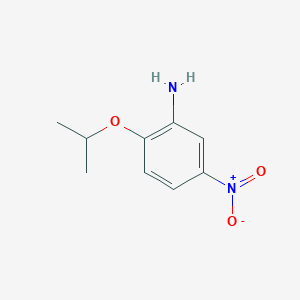![molecular formula C22H18N2 B189205 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene CAS No. 37428-96-9](/img/structure/B189205.png)
2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, also known as PPh3N2, is a nitrogen-containing heterocyclic compound that has been extensively studied for its potential applications in organic synthesis and catalysis. This molecule is of particular interest due to its unique structural features, which give rise to its ability to act as a powerful nucleophile and base.
Mechanism of Action
The mechanism of action of 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is complex and depends on the specific reaction in which it is being used. In general, 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene acts as a powerful nucleophile and base due to the presence of its nitrogen-containing heterocyclic ring. This ring is able to donate a lone pair of electrons, which can be used to attack electrophilic species and initiate a variety of different reactions.
Biochemical and Physiological Effects:
While 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene has not been extensively studied for its biochemical and physiological effects, it is generally considered to be relatively non-toxic and non-reactive. However, as with any chemical compound, caution should be exercised when handling and working with 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is its ability to act as a powerful nucleophile and base in a variety of different reactions. This makes it a valuable tool for organic chemists and catalysis researchers. However, 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene can be difficult to handle and work with due to its sensitivity to air and moisture, which can cause it to degrade and lose its reactivity.
Future Directions
There are a number of different future directions for research on 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. One potential area of study is the development of new synthetic methods for preparing 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene and related compounds. Another area of interest is the use of 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene as a catalyst in a variety of different reactions, including the synthesis of complex organic molecules and the production of fine chemicals. Additionally, there may be potential applications for 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene in the fields of materials science and nanotechnology, although further research will be needed to explore these possibilities.
Synthesis Methods
The synthesis of 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene can be achieved through a number of different methods, including the reaction of triphenylphosphine with azidotrimethylsilane, the reaction of triphenylphosphine with azidotrimethylsilane followed by reduction with lithium aluminum hydride, and the reaction of triphenylphosphine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone followed by reduction with lithium aluminum hydride.
Scientific Research Applications
2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene has been widely studied for its potential applications in organic synthesis and catalysis. One of the most notable applications of 2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is its use as a powerful nucleophile and base in a variety of different reactions, including the synthesis of heterocyclic compounds, the preparation of enol ethers, and the formation of carbon-carbon bonds.
properties
CAS RN |
37428-96-9 |
|---|---|
Product Name |
2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |
Molecular Formula |
C22H18N2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2,4,5-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |
InChI |
InChI=1S/C22H18N2/c1-4-10-17(11-5-1)20-22(19-14-8-3-9-15-19)16-24(22)21(23-20)18-12-6-2-7-13-18/h1-15,21H,16H2 |
InChI Key |
WBGPXLGRLVZYHL-UHFFFAOYSA-N |
SMILES |
C1C2(N1C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C2(N1C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Other CAS RN |
37428-96-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)




![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)
